3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid
Overview
Description
3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid is a complex organic compound that features a unique combination of heterocyclic structures. The imidazo[1,2-a]pyridine scaffold is known for its significant role in medicinal chemistry due to its biological activity and potential therapeutic applications . The presence of bromine and fluorine atoms in the compound further enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through radical reactions, transition metal catalysis, or metal-free oxidation . . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Scientific Research Applications
3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold is known to inhibit enzymes and receptors involved in various biological pathways . The presence of bromine and fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid include other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Bromoimidazo[1,2-a]pyridines: Used in the synthesis of various biologically active molecules.
N-(Pyridin-2-yl)amides: Formed under different reaction conditions and used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid (CAS No: 2088945-76-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H9BrFN3O3
- Molecular Weight : 378.16 g/mol
- Purity : 95%+
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer properties. The following sections detail various aspects of its activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been noted for its inhibitory effects on specific cancer cell lines, showcasing significant cytotoxicity.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 4.98 | Induction of apoptosis |
HepG2 (Liver) | 14.65 | Microtubule destabilization |
In a study examining various derivatives, compounds similar to this compound exhibited IC50 values ranging from 2.43 to 7.84 μM against MDA-MB-231 cells, indicating strong growth inhibition and potential for further development as therapeutic agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have shown to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have documented the biological efficacy of imidazo[1,2-a]pyridine derivatives, including our compound of interest.
Study Example 1: Antiproliferative Effects
A comparative study evaluated the antiproliferative effects of various imidazo-containing compounds on different cancer cell lines. The results indicated that the compound showed significant inhibition of cell proliferation in both MDA-MB-231 and HepG2 cells, with a notable increase in caspase-3 activity at higher concentrations, suggesting apoptosis induction .
Study Example 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazo derivatives revealed that modifications at specific positions significantly impact biological activity. For example, the introduction of halogen atoms like bromine and fluorine enhanced the potency against various cancer types .
Properties
IUPAC Name |
3-[(6-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O3/c16-9-2-4-13-18-6-12(20(13)7-9)14(21)19-11-5-8(15(22)23)1-3-10(11)17/h1-7H,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPVTKGAQIWWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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